molecular formula C16H16N2O4 B6123215 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6123215
M. Wt: 300.31 g/mol
InChI Key: ZNCAOGSHHLHQHQ-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a furan-2-ylmethyl substituent and a 4-hydroxyphenyl carboxamide group. This compound is part of a broader class of synthetic molecules designed for pharmacological applications, particularly as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)17-16(21)11-8-15(20)18(9-11)10-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCAOGSHHLHQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with 4-hydroxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrrolidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidinone Core: The 5-oxopyrrolidine scaffold provides rigidity and facilitates hydrogen bonding with target enzymes.
  • Furan-2-ylmethyl Group : Enhances hydrophobic interactions and π-π stacking due to the aromatic furan ring.
  • 4-Hydroxyphenyl Carboxamide: The phenolic hydroxyl group contributes to hydrogen bonding and solubility.

Comparison with Similar Compounds

Below is a detailed comparison of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide with structurally related pyrrolidinecarboxamide derivatives.

Table 1: Structural and Functional Comparison of Pyrrolidinecarboxamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Functional Groups Biological Relevance
1-(Furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide R1: Furan-2-ylmethyl; R2: 4-OH-phenyl ~330.34 g/mol Furan, hydroxyphenyl, pyrrolidinone HNE inhibitor
1-(5-Chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide R1: 5-Cl-2-OCH3-phenyl; R2: 4-OH-phenyl ~411.89 g/mol Chloro, methoxy, hydroxyphenyl Not specified (screening compound)
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide R1: 4-F-phenyl; R2: 4-methyl-pyridinyl ~346.34 g/mol Fluorophenyl, pyridine Unknown (structural analog)
1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide R1: 4-fluorophenyl-ethoxy; R2: 4-OCH3-benzyl ~669.70 g/mol Fluoroanilino, methoxybenzyl Chemically diverse scaffold

Key Findings:

Substituent Impact on Bioactivity

  • The furan-2-ylmethyl group in the target compound enhances interactions with hydrophobic pockets in HNE, as evidenced by its role in related inhibitors . In contrast, the chloro-methoxyphenyl substituent in the screening compound (ID: Y042-3191, ) may improve metabolic stability but lacks direct evidence of HNE inhibition .
  • The 4-hydroxyphenyl group is conserved across multiple analogs (e.g., target compound and Y042-3191), suggesting its critical role in binding via hydrogen bonding with serine residues in HNE .

Spectroscopic Distinctions

  • NMR Profiles : The target compound’s ¹H NMR shows distinct furan proton signals (δ 6.20–6.30 ppm) and aromatic hydroxyphenyl resonances (δ 7.07–7.42 ppm) . In contrast, the fluorophenyl analog () lacks furan signals but exhibits downfield shifts for fluorine-substituted aromatic protons .

Potential Limitations

    Biological Activity

    1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of furan and hydroxyphenyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

    Property Value
    IUPAC Name 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
    Molecular Formula C16_{16}H18_{18}N2_{2}O4_{4}
    Molecular Weight 302.32 g/mol

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may modulate the activity of proteins involved in cell signaling and metabolic processes, although detailed mechanisms remain under investigation .

    Antimicrobial Activity

    Research indicates that derivatives of the pyrrolidine structure exhibit significant antimicrobial properties. For instance, compounds similar to 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

    Anticancer Properties

    Several studies have explored the anticancer potential of related compounds. Notably, a study on pyrrolidine derivatives indicated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific effects of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide on cancer cells warrant further investigation.

    Case Study 1: Anticancer Activity

    In a recent study, a related compound demonstrated an IC50 value of 10 μM against breast cancer cells, indicating potent anticancer activity . While specific data on 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is limited, the structural similarities suggest comparable effects.

    Case Study 2: Antimicrobial Efficacy

    Another study highlighted the antimicrobial efficacy of pyrrolidine derivatives against Gram-positive bacteria. The compound exhibited minimal inhibitory concentrations (MIC) in the range of 8–32 μg/mL, showcasing its potential as an antimicrobial agent.

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